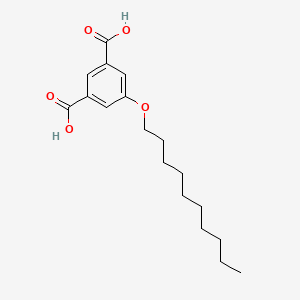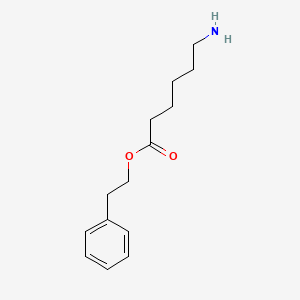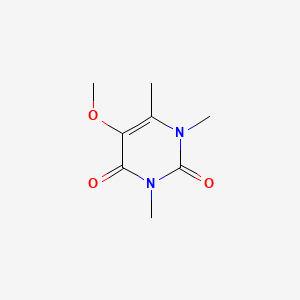
5-(Decyloxy)benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Decyloxy)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It features a benzene ring substituted with two carboxyl groups at the 1 and 3 positions and a decyloxy group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Decyloxy)benzene-1,3-dicarboxylic acid typically involves the esterification of isophthalic acid (1,3-benzenedicarboxylic acid) followed by the introduction of the decyloxy group. One common method includes the following steps:
Esterification: Isophthalic acid is esterified with methanol to form dimethyl isophthalate.
Alkylation: The dimethyl isophthalate is then reacted with decanol in the presence of a base such as sodium hydride to introduce the decyloxy group.
Hydrolysis: The resulting ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Decyloxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The decyloxy group can be oxidized to form a carboxyl group.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 5-(Decyloxy)benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 5-(Decyloxy)benzene-1,3-dimethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Decyloxy)benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(Decyloxy)benzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets through its carboxyl and decyloxy groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and van der Waals forces, which can influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, such as in polymer synthesis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Isophthalic acid (1,3-benzenedicarboxylic acid): Lacks the decyloxy group and has different solubility and reactivity properties.
Terephthalic acid (1,4-benzenedicarboxylic acid): Has carboxyl groups at the 1 and 4 positions, leading to different polymerization behavior.
Phthalic acid (1,2-benzenedicarboxylic acid): Has carboxyl groups at the 1 and 2 positions, resulting in different chemical properties.
Uniqueness: 5-(Decyloxy)benzene-1,3-dicarboxylic acid is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of hydrophobic polymers or as a component in drug delivery systems.
Eigenschaften
CAS-Nummer |
153117-87-4 |
|---|---|
Molekularformel |
C18H26O5 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-decoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H26O5/c1-2-3-4-5-6-7-8-9-10-23-16-12-14(17(19)20)11-15(13-16)18(21)22/h11-13H,2-10H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
RYLWKSZWKNUNAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)


![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)



![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)

![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
